molecular formula C14H17N B1370791 1-Tert-butylnaphthalen-2-amine CAS No. 389104-55-6

1-Tert-butylnaphthalen-2-amine

Cat. No.: B1370791
CAS No.: 389104-55-6
M. Wt: 199.29 g/mol
InChI Key: SETIVQDQMWTAMK-UHFFFAOYSA-N
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Description

1-Tert-butylnaphthalen-2-amine is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring substituted with a tert-butyl group and an amine group

Preparation Methods

The synthesis of 1-Tert-butylnaphthalen-2-amine can be achieved through several routes. One common method involves the reaction of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form tert-butyl naphthalene. This intermediate is then subjected to nitration followed by reduction to yield this compound . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Tert-butylnaphthalen-2-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Tert-butylnaphthalen-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Tert-butylnaphthalen-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-tert-butylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-14(2,3)13-11-7-5-4-6-10(11)8-9-12(13)15/h4-9H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETIVQDQMWTAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959686
Record name 1-tert-Butylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389104-55-6
Record name 1-tert-Butyl-2-aminonaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389104556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-tert-Butylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-TERT-BUTYL-2-AMINONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660B42BI9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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